N-(2-hydroxy-4-nitrophenyl)butanamide
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Overview
Description
N-(2-hydroxy-4-nitrophenyl)butanamide: is an organic compound with the molecular formula C10H12N2O4 It is characterized by the presence of a butanamide group attached to a hydroxy-nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-4-nitrophenyl)butanamide typically involves the nitration of a phenolic compound followed by amide formation. One common method includes:
Nitration: The starting material, 2-hydroxyphenyl, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Amide Formation: The nitrated product is then reacted with butanoyl chloride in the presence of a base such as pyridine to form the butanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-nitrophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-hydroxy-4-nitrophenyl)butanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-nitrophenyl)butanamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxy and nitro groups play crucial roles in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)butanamide
- N-(2-hydroxy-5-nitrophenyl)acetamide
- N-(2-hydroxy-3-nitrophenyl)acetamide
Uniqueness
N-(2-hydroxy-4-nitrophenyl)butanamide is unique due to the specific positioning of the hydroxy and nitro groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.
Properties
CAS No. |
500991-88-8 |
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Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)butanamide |
InChI |
InChI=1S/C10H12N2O4/c1-2-3-10(14)11-8-5-4-7(12(15)16)6-9(8)13/h4-6,13H,2-3H2,1H3,(H,11,14) |
InChI Key |
YPKOXFIOZTVYDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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